Product packaging for Acetic acid;2,4,6-tritert-butylphenol(Cat. No.:CAS No. 5180-48-3)

Acetic acid;2,4,6-tritert-butylphenol

Cat. No.: B14747212
CAS No.: 5180-48-3
M. Wt: 322.5 g/mol
InChI Key: BDERNWSLUVVYEV-UHFFFAOYSA-N
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Description

Acetic acid;2,4,6-tritert-butylphenol is a chemical complex of significant interest in chemical research, particularly for studies involving sterically hindered phenols. The 2,4,6-tri-tert-butylphenol component is a symmetrically substituted phenol known for its strong steric hindrance and its role as a readily oxidizable aromatic compound . Its primary research value lies in its behavior as a precursor to a stable, deep-blue phenoxy radical, which is easily generated through oxidation . This radical is a valuable tool for probing electron transfer processes and serves as an intermediate in synthetic chemistry, for instance, in the addition of nucleophiles to form substituted cyclohexadienones . Furthermore, the compound's core structure is investigated for its properties as a stabilizer and free-radical scavenger, with applications in studying the protection of materials like polymers and fuels from oxidative degradation . It is crucial to note that 2,4,6-tri-tert-butylphenol is classified as toxic to reproduction and is persistent, bioaccumulative, and toxic (PBT), leading to its inclusion on the EU REACH Candidate List of Substances of Very High Concern (SVHC) . This product, this compound, is intended for research and laboratory use only. It is not meant for diagnostic or therapeutic use, nor for administration to humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H34O3 B14747212 Acetic acid;2,4,6-tritert-butylphenol CAS No. 5180-48-3

Properties

CAS No.

5180-48-3

Molecular Formula

C20H34O3

Molecular Weight

322.5 g/mol

IUPAC Name

acetic acid;2,4,6-tritert-butylphenol

InChI

InChI=1S/C18H30O.C2H4O2/c1-16(2,3)12-10-13(17(4,5)6)15(19)14(11-12)18(7,8)9;1-2(3)4/h10-11,19H,1-9H3;1H3,(H,3,4)

InChI Key

BDERNWSLUVVYEV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

Synthetic Methodologies and Reaction Pathway Elucidation for Acetic Acid;2,4,6 Tritert Butylphenol

Strategies for Synthesis and Isolation of Acetic acid;2,4,6-tritert-butylphenol

The creation of 2,4,6-tritert-butylphenyl acetate (B1210297) is primarily achieved through a two-stage process: first, the synthesis of the sterically hindered phenolic precursor, and second, the acetylation of the hydroxyl group.

Direct Synthesis Approaches

A direct synthesis approach involves the esterification of the precursor, 2,4,6-tritert-butylphenol, with an acetylating agent. Common acetylating agents for phenols include acetic anhydride (B1165640), acetyl chloride, and acetic acid. mdpi.comsarthaks.com The high degree of steric hindrance around the hydroxyl group in 2,4,6-tritert-butylphenol, caused by the two ortho-positioned tert-butyl groups, makes this reaction challenging compared to simpler phenols. wikipedia.org

Methods for the acetylation of sterically hindered phenols often require specific catalysts or conditions to proceed efficiently. For instance, using acetic anhydride can be facilitated by catalysts such as strong acids (e.g., sulfuric acid), bases (e.g., pyridine), or iodine. sarthaks.comresearchgate.netrsc.org Solvent-free conditions, sometimes coupled with microwave irradiation, have been shown to be effective for acetylating deactivated and hindered phenols, offering nearly quantitative yields and significantly reduced reaction times. researchgate.net

Multi-step Synthetic Routes and Precursor Chemistry

The predominant route to 2,4,6-tritert-butylphenyl acetate begins with the synthesis of its precursor, 2,4,6-tritert-butylphenol (2,4,6-TTBP). The preparation of 2,4,6-TTBP has been extensively studied since its early descriptions, such as the acid-catalyzed reaction of phenol (B47542) with isobutylene (B52900). wikipedia.org

A common laboratory and industrial synthesis involves the Friedel-Crafts alkylation of phenol using an alkylating agent like isobutylene or methyl tert-butyl ether (MTBE) in the presence of a strong acid catalyst, such as sulfuric acid. wikipedia.orgskriptum.degoogle.com The reaction proceeds by adding the tert-butyl groups to the aromatic ring at the ortho and para positions.

Reaction Scheme for Precursor Synthesis: Phenol + 3 Isobutylene (or MTBE) --(H₂SO₄)--> 2,4,6-Tri-tert-butylphenol (B181104)

This alkylation process is not perfectly selective and typically yields a mixture of products resulting from incomplete alkylation. wikipedia.org Common side products include:

4-tert-butylphenol (B1678320) (4-TBP)

2,4-di-tert-butylphenol (B135424) (2,4-DTBP)

2,6-di-tert-butylphenol (B90309) (2,6-DTBP)

2,5-di-tert-butylphenol (B187667) (2,5-DTBP) wikipedia.orggoogle.com

Once the 2,4,6-tritert-butylphenol precursor is synthesized and isolated, it undergoes the esterification reaction as described in the direct synthesis approach to yield the final product, 2,4,6-tritert-butylphenyl acetate.

Mechanistic Investigations of Formation Reactions

Understanding the reaction mechanisms is crucial for optimizing the synthesis of 2,4,6-tritert-butylphenyl acetate, both in the formation of the precursor and in the final esterification step.

Role of Reaction Conditions and Catalysis in Compound Formation

Precursor Synthesis (Alkylation): The formation of 2,4,6-tritert-butylphenol is an electrophilic aromatic substitution. The acid catalyst (e.g., H₂SO₄) protonates the alkylating agent (isobutylene or MTBE) to generate a stable tertiary carbocation (tert-butyl cation). skriptum.de This electrophile then attacks the electron-rich phenol ring, preferentially at the ortho and para positions, which are activated by the hydroxyl group. skriptum.de Temperature and catalyst concentration are critical parameters; controlling them is key to maximizing the yield of the desired trisubstituted product over less-alkylated phenols. google.com

Esterification (Acetylation): The mechanism of the final acetylation step depends on the acetylating agent and catalyst used.

With Acetic Anhydride: In the presence of an acid catalyst, a carbonyl oxygen on acetic anhydride is protonated, increasing the electrophilicity of the adjacent carbonyl carbon. The phenolic oxygen then acts as a nucleophile, attacking this carbon. byjus.com Alternatively, under catalyst-free conditions, the reaction can proceed via nucleophilic attack by the phenol on a carbonyl carbon of acetic anhydride, followed by the elimination of acetic acid. mdpi.com

With Pyridine (B92270) as a Catalyst: Pyridine acts as a nucleophilic catalyst. It first reacts with acetic anhydride to form a highly reactive N-acetylpyridinium ion intermediate. This intermediate is then readily attacked by the phenolic hydroxyl group, which is a much more effective process than direct reaction with the less reactive acetic anhydride. rsc.org This method is particularly useful for less reactive or hindered phenols.

Elucidation of Intermediates and Transition States

Precursor Synthesis: The key intermediate in the alkylation of phenol is the tert-butyl carbocation ((CH₃)₃C⁺), a stable tertiary carbocation. skriptum.de The reaction proceeds through a series of Wheland intermediates (also known as arenium ions) for each addition of a tert-butyl group. The stability of these intermediates influences the substitution pattern on the phenol ring.

Esterification: The acetylation of the phenolic hydroxyl group proceeds through a tetrahedral intermediate. When the nucleophilic oxygen of the phenol attacks the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride or the N-acetylpyridinium ion), a transient tetrahedral species is formed. mdpi.com The collapse of this intermediate, involving the departure of a leaving group (acetate ion or pyridine), leads to the formation of the final ester product. The significant steric bulk of the two ortho tert-butyl groups on the phenol can raise the energy of the transition state, slowing the reaction rate and often necessitating more forcing conditions or specialized catalysts. wikipedia.orgresearchgate.net

Optimization of Synthetic Yields and Purity for Research Applications

Achieving high yield and purity is essential for obtaining research-grade 2,4,6-tritert-butylphenyl acetate. Optimization efforts focus on both the synthesis of the 2,4,6-TTBP precursor and its subsequent esterification.

For the synthesis of the 2,4,6-TTBP precursor, yields of up to 90% have been reported. wikipedia.org Optimization involves carefully controlling the ratio of phenol to the alkylating agent and managing reaction conditions to suppress the formation of mono- and di-substituted byproducts.

ParameterCondition for OptimizationRationale
Catalyst Use of specific catalysts like iodine or zirconyl triflate. researchgate.netresearchgate.netIodine has been shown to be particularly effective for the acetylation of deactivated and sterically hindered phenols. researchgate.net
Temperature Moderate heating (e.g., 60 °C) or microwave irradiation. mdpi.comresearchgate.netIncreases reaction rate without promoting side reactions; microwave heating can dramatically reduce reaction times. researchgate.net
Solvent Solvent-free conditions. mdpi.comresearchgate.netCan increase reaction rate and simplifies workup, offering an environmentally friendlier "green chemistry" approach.
Purification Melt crystallization for the precursor; chromatography or recrystallization for the final ester.Melt crystallization can yield >99% pure 2,4,6-tritert-butylphenol from the crude alkylation mixture. google.com Standard techniques are used for the final ester.

The table below summarizes various reported conditions for the acetylation of phenols, which can be adapted to optimize the synthesis of 2,4,6-tritert-butylphenyl acetate.

Table 1: Selected Catalytic Systems for Phenol Acetylation

Catalyst System Acetylating Agent Conditions Target Substrate Noteworthy Finding
Iodine (I₂) Acetic Anhydride Solvent-free, Microwave Hindered Phenols Nearly quantitative yields with dramatic reduction in reaction time compared to conventional heating. researchgate.net
Pyridine Acetic Anhydride Carbon Tetrachloride p-Chlorophenol Catalysis is essential for phenols, which are not acetylated by acetic anhydride alone under these conditions. rsc.org
Methylenediphosphonic Acid (MDP) Acetic Anhydride Solvent-free, Room Temp Diverse Alcohols & Phenols Simple, reusable heterogeneous catalyst providing excellent yields under mild conditions. researchgate.net
None Acetic Anhydride Solvent-free, 60 °C Phenol Quantitative conversion with complete selectivity to phenylacetate (B1230308) after 12 hours. mdpi.com

By carefully selecting the synthetic route and optimizing reaction conditions based on these findings, high-purity this compound can be efficiently prepared for research purposes.

Exploration of Alternative Synthetic Pathways and Sustainable Methodologies

The industrial synthesis of specialty chemicals like 2,4,6-tritert-butylphenyl acetate is continuously evolving, driven by the need for more efficient, cost-effective, and environmentally benign processes. Research into alternative and sustainable methodologies focuses on several key areas: improving the efficiency of the esterification step, utilizing greener starting materials, and employing novel catalytic systems to minimize waste and energy consumption.

One significant challenge in the synthesis of 2,4,6-tritert-butylphenyl acetate is the direct esterification of the sterically hindered 2,4,6-tritert-butylphenol with acetic acid. This reaction is often slow and results in incomplete conversion. google.com A common industrial approach to overcome this is the use of acetic anhydride, which is more reactive but also more expensive. google.com

Furthermore, the development of sustainable routes for producing commodity chemicals like acetic acid is a critical component of greening the entire synthesis pathway. Traditional acetic acid production relies on petroleum-derived feedstocks. csic.es Alternative methods are being explored, such as the direct oxidation of low-cost hydrocarbons like n-butane or the use of biogas as a primary feedstock. csic.es These "BIO-routes" offer a potential pathway to carbon-neutral industrial processes, significantly lowering the environmental footprint of products derived from acetic acid. csic.es

The choice of catalyst for the esterification reaction is also a key area of research for sustainable methodologies. While strong mineral acids like sulfuric acid are effective, they can be corrosive and difficult to separate from the reaction mixture. Research into heterogeneous solid acid catalysts offers a promising alternative. For instance, silicotungstic acid supported on bentonite (B74815) has been shown to be an effective and reusable catalyst for the esterification of tert-butanol (B103910) with acetic acid, achieving high yields under moderate conditions. asianpubs.org While not demonstrated for 2,4,6-tritert-butylphenol specifically, this type of catalyst system represents a more sustainable approach that could potentially be adapted for the synthesis of hindered phenolic esters, facilitating easier product purification and catalyst recycling.

The table below summarizes various reaction parameters for the synthesis of phenolic acetates, illustrating the conditions explored in research.

Reactant 1 Reactant 2 Catalyst Molar Ratio (Acid:Phenol) Reaction Time (hours) Yield Reference
t-octylphenolAcetic AcidSulfuric Acid2:1260% google.com
t-octylphenolAcetic AcidSulfuric Acid2.5:1474% google.com

Advanced Structural Analysis of this compound Unattainable Due to Lack of Publicly Available Crystallographic Data

A comprehensive search for crystallographic data on the compound "this compound" has revealed a significant lack of publicly available information, rendering a detailed structural analysis as requested impossible at this time. Extensive searches of scholarly articles, chemical databases, and crystallographic repositories, including the Cambridge Structural Database (CSD), did not yield any specific single crystal or powder X-ray diffraction data for this particular chemical combination.

While crystallographic information exists for 2,4,6-tritert-butylphenol as a standalone compound, no evidence of a co-crystal or solvate with acetic acid having been structurally characterized could be located. The generation of an in-depth article focusing on the advanced structural characterization and crystallographic analysis, as outlined in the user's request, is entirely contingent on the availability of experimental diffraction data.

Without access to fundamental data such as unit cell parameters, space group symmetry, atomic coordinates, and bond lengths/angles, any attempt to produce the specified article would be speculative and fall short of the required scientific accuracy and detail. The requested sections, including a detailed analysis of bond lengths, bond angles, torsional angles, and intermolecular interactions, as well as powder X-ray diffraction for bulk material analysis, all necessitate precise, experimentally determined crystallographic information.

Therefore, until the crystal structure of "this compound" is determined and the corresponding data is made publicly available, the creation of the requested scientific article with the specified detailed structural analysis is not feasible.

Advanced Structural Characterization and Crystallographic Analysis of Acetic Acid;2,4,6 Tritert Butylphenol

Electron Diffraction Studies for Nanocrystalline or Thin Film Forms

No published studies utilizing electron diffraction techniques for the structural analysis of "Acetic acid;2,4,6-tritert-butylphenol" in nanocrystalline or thin film forms could be located.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Probes

There is no available solid-state NMR data for the "this compound" compound.

1H and 13C Solid-State NMR Characterization

No experimental 1H or 13C solid-state NMR spectra for "this compound" have been reported in the scientific literature.

Advanced 2D Solid-State NMR Techniques for Connectivity and Dynamics

No studies employing advanced 2D solid-state NMR techniques to investigate the connectivity and dynamics within the "this compound" co-crystal have been published.

Spectroscopic Investigations and Electronic Structure Elucidation of Acetic Acid;2,4,6 Tritert Butylphenol

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, provides profound insights into the functional groups and conformational details of the acetic acid;2,4,6-tritert-butylphenol complex. The formation of a hydrogen bond between the carboxylic acid group of acetic acid and the hydroxyl group of the phenol (B47542) is expected to induce significant and characteristic shifts in their respective vibrational frequencies.

The vibrational spectrum of the complex is best understood by first considering the characteristic frequencies of its individual components and then predicting the changes upon complexation.

For 2,4,6-tritert-butylphenol , the bulky tert-butyl groups create a sterically hindered environment around the hydroxyl group. wikipedia.org Key vibrational modes include the O-H stretching, C-O stretching, and aromatic ring vibrations. The O-H stretching frequency in a free phenol is typically observed in the range of 3600-3650 cm⁻¹.

For acetic acid , the vibrational spectrum is dominated by the carboxylic acid functional group. In its liquid or solid state, acetic acid commonly exists as hydrogen-bonded dimers or chains. elsevierpure.comresearchgate.net The most prominent bands are the O-H stretching of the carboxyl group, which is typically broad and centered around 3000 cm⁻¹, and the sharp, intense C=O (carbonyl) stretching band around 1710 cm⁻¹ for the dimer. researchgate.net

Upon formation of the This compound complex, the following changes are anticipated:

O-H Stretching: A strong hydrogen bond between the phenolic hydroxyl group and the acetic acid would lead to a significant broadening and red-shift (shift to lower wavenumber) of the phenolic O-H stretching band. Similarly, the carboxylic acid O-H band will be perturbed.

C=O Stretching: The carbonyl group of acetic acid acts as a hydrogen bond acceptor. This interaction is expected to cause a noticeable red-shift in the C=O stretching frequency compared to monomeric acetic acid, providing direct evidence of hydrogen bonding.

C-O Stretching: The C-O stretching frequencies of both the phenol and the carboxylic acid will also be shifted upon complexation due to the changes in the electronic environment around the oxygen atoms.

Table 1: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Comment
Phenolic O-HStretching3200-3500 (Broad)Red-shifted and broadened due to hydrogen bonding to acetic acid.
Carboxylic Acid O-HStretching~2800-3200 (Very Broad)Characteristic broad absorption of a hydrogen-bonded carboxylic acid.
Aliphatic C-HStretching2850-2960From tert-butyl groups and the methyl group of acetic acid.
Aromatic C-HStretching3000-3100From the phenolic ring.
Carboxylic Acid C=OStretching1680-1700Red-shifted from typical dimer value due to hydrogen bonding with the phenol.
Aromatic C=CStretching1500-1600Skeletal vibrations of the benzene (B151609) ring.
Phenolic C-OStretching~1200-1260Sensitive to hydrogen bonding.

The conformation of 2,4,6-tritert-butylphenol is largely dictated by the steric hindrance imposed by the three tert-butyl groups. This steric crowding influences the orientation of the hydroxyl group and can restrict its rotational freedom. wikipedia.org In the complex, the formation of a specific hydrogen bond with acetic acid would further lock the hydroxyl group into a preferred orientation.

For acetic acid, a dynamic equilibrium exists between different conformers and aggregated states (monomers, cyclic dimers, and linear chains). elsevierpure.comcore.ac.uk The interaction with the bulky 2,4,6-tritert-butylphenol molecule would likely favor the formation of a 1:1 complex, disrupting the typical dimeric structure of acetic acid. Analysis of the low-frequency region in the Raman spectrum can provide information on the intermolecular vibrational modes of the complex itself, which are directly related to the strength and geometry of the hydrogen bond. Shifts in the vibrational bands corresponding to the tert-butyl groups might also indicate conformational adjustments to accommodate the acetic acid molecule.

Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy)

NMR spectroscopy is a powerful tool for confirming the molecular structure and probing the specific interactions between acetic acid and 2,4,6-tritert-butylphenol in solution.

¹H NMR: The ¹H NMR spectrum provides a direct view of the hydrogen environments.

2,4,6-tritert-butylphenol: The spectrum is characterized by three main signals: a singlet for the hydroxyl proton (OH), a singlet for the two equivalent aromatic protons (meta to the OH group), and two singlets for the protons of the tert-butyl groups (one for the two ortho groups and one for the para group). nih.govchemicalbook.com

Acetic Acid: It shows a singlet for the three methyl protons and a typically broad singlet for the acidic carboxyl proton. illinois.edu

The Complex: In the spectrum of the complex, the most significant change would be the chemical shift of the exchangeable protons (phenolic OH and carboxylic COOH). A single, broadened peak at a downfield position would likely be observed, representing a time-averaged signal due to rapid proton exchange between the two acidic sites. The exact chemical shift would be dependent on concentration, temperature, and solvent. The aromatic and tert-butyl proton signals of the phenol would also experience slight shifts due to the change in their electronic environment upon hydrogen bond formation.

¹³C NMR: The ¹³C NMR spectrum confirms the carbon framework.

2,4,6-tritert-butylphenol: The spectrum shows distinct signals for the ipso, ortho, meta, and para carbons of the aromatic ring, as well as for the quaternary and methyl carbons of the tert-butyl groups. nih.gov

Acetic Acid: Two signals are observed: one for the methyl carbon and one for the carbonyl carbon. illinois.edu

The Complex: Upon complexation, the carbons closest to the site of interaction—namely the phenolic C-O and the carboxylic C=O—would exhibit the most pronounced shifts. The phenolic ipso-carbon (C1) is expected to shift downfield, while the carbonyl carbon of acetic acid may shift slightly, reflecting the polarization of the C=O bond upon hydrogen bonding.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound in CDCl₃

Assignment¹H Chemical Shift (δ)¹³C Chemical Shift (δ)
2,4,6-tritert-butylphenol Moiety
Ar-H (meta)~7.2~125-127
p-C(CH₃)₃~1.3Quaternary: ~34-35, Methyl: ~31-32
o-C(CH₃)₃~1.45Quaternary: ~34-35, Methyl: ~30-31
Ar-C-OH (ipso)-~150-153
Ar-C-tBu (ortho)-~135-137
Ar-C-tBu (para)-~140-142
Acetic Acid Moiety
-CH₃~2.1~21
-C=O-~175-178
Exchangeable Protons
OH/COOHBroad, variable (e.g., 8-12)-

While the individual structures are well-known, 2D NMR would be crucial for unequivocally demonstrating the formation of the complex in solution.

COSY (Correlation Spectroscopy): This experiment would confirm the proton-proton couplings within each molecule, although for this specific complex with many singlet signals, its utility would be limited to confirming the absence of unexpected couplings.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon, confirming the assignments made in the 1D spectra. For example, it would link the aromatic proton signal at ~7.2 ppm to its corresponding carbon signal at ~125 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It would be useful to confirm the assignments of the quaternary carbons in the phenol moiety. For example, correlations would be seen from the tert-butyl protons to the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most critical 2D NMR experiment for this system. A NOESY experiment can detect through-space proximity between protons. A definitive cross-peak between the methyl protons of acetic acid and the aromatic or tert-butyl protons of 2,4,6-tritert-butylphenol would provide unambiguous evidence of the formation of a molecular complex and give insights into its preferred geometry in solution.

Dynamic NMR (DNMR) studies, typically involving variable-temperature experiments, could provide information on dynamic processes within the complex.

Proton Exchange: The rate of proton exchange between the phenolic and carboxylic acid sites can be studied by cooling the sample. At lower temperatures, this exchange can be slowed down, potentially leading to the resolution of two separate signals for the OH and COOH protons, from which the activation energy for the exchange process can be calculated.

Rotational Barriers: The rotation of the bulky tert-butyl groups in 2,4,6-tritert-butylphenol is sterically hindered. While likely fast on the NMR timescale at room temperature, it is possible that at very low temperatures, the rotation around the Ar-C(CH₃)₃ bond could be slowed sufficiently to cause broadening or splitting of the methyl proton signals. The formation of the complex with acetic acid could potentially raise the barrier to rotation for the ortho tert-butyl groups due to additional steric hindrance, a phenomenon that could be investigated with DNMR.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy orbitals, providing insights into the molecular structure and bonding.

The UV-Vis spectrum of 2,4,6-tri-tert-butylphenol (B181104) (TTBP) in a non-polar solvent exhibits characteristic absorption bands arising from π → π* transitions within the benzene ring. The NIST Chemistry WebBook provides a spectrum of TTBP showing a maximum absorption (λmax) around 280 nm. nist.gov The formation of a hydrogen bond with acetic acid is expected to cause a shift in the absorption maximum of the phenol.

The interaction between the hydroxyl group of TTBP and the carbonyl group of acetic acid can lead to a slight red shift (bathochromic shift) of the λmax. This is because hydrogen bonding can affect the energy levels of the non-bonding electrons on the oxygen atom of the phenol, as well as the π-system of the aromatic ring. A study on hydrogen-bonded phenol-carboxylate complexes has shown that the UV-vis absorption bands are sensitive to the strength of the hydrogen bond. nih.gov

Table 1: Expected UV-Vis Absorption Characteristics

Compound/Complex Expected λmax (nm) Expected Effect of H-bonding
2,4,6-tri-tert-butylphenol ~280 -

The electronic transitions observed in the UV-Vis spectrum are directly related to the electronic structure of the molecule. For 2,4,6-tri-tert-butylphenol, the π-system of the benzene ring is the primary chromophore. The bulky tert-butyl groups, while sterically hindering, have a minor electronic effect on the main absorption bands, primarily through hyperconjugation.

The formation of a hydrogen bond with acetic acid can influence the electronic distribution in the phenol moiety. The hydrogen bond can increase the electron-donating ability of the hydroxyl group, which in turn affects the energy of the π orbitals of the benzene ring. This perturbation of the electronic structure is responsible for the anticipated shifts in the absorption spectrum. The extent of this shift can provide qualitative information about the strength of the hydrogen bond.

Mass Spectrometry Techniques

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight and elemental composition of a compound, as well as for providing structural information through fragmentation analysis.

High-resolution mass spectrometry can measure the mass of an ion with very high accuracy, allowing for the determination of its elemental formula. While experimental HRMS data for the this compound complex is not available, its theoretical exact mass can be calculated.

The molecular formula of 2,4,6-tri-tert-butylphenol is C18H30O, and that of acetic acid is C2H4O2. The complex would have the formula C20H34O3.

Table 2: Calculated Exact Masses for HRMS

Species Molecular Formula Calculated Exact Mass (Da)
2,4,6-tri-tert-butylphenol (M) C18H30O 262.2297
Acetic acid (A) C2H4O2 60.0211
[M+A+H]+ C20H35O3+ 323.2586

Using a soft ionization technique such as electrospray ionization (ESI), the complex could be observed as a protonated molecule [M+A+H]+ in positive ion mode or a deprotonated molecule [M+A-H]- in negative ion mode.

In mass spectrometry, particularly with hard ionization techniques like electron ionization (EI), the molecular ion can fragment into smaller, characteristic ions. The analysis of these fragments provides valuable information about the molecule's structure.

The EI mass spectrum of 2,4,6-tri-tert-butylphenol is well-documented and shows a prominent molecular ion peak at m/z 262. nist.gov A very stable fragment is typically observed at m/z 247, corresponding to the loss of a methyl group (-CH3). The loss of a tert-butyl group (-C4H9) can also occur.

For the this compound complex, under EI conditions, it is likely that the hydrogen bond would dissociate, and the individual mass spectra of TTBP and acetic acid would be observed. With softer ionization methods, the intact complex ion might be observed, and its fragmentation could proceed through several pathways:

Neutral loss of acetic acid: The most probable fragmentation pathway for the complex ion would be the loss of a neutral acetic acid molecule (60 Da), reverting to the ionized 2,4,6-tri-tert-butylphenol.

Fragmentation of the phenol moiety: Subsequent fragmentation would likely follow the established pattern for TTBP, such as the loss of methyl or tert-butyl groups.

Fragmentation of the acetic acid moiety: For the deprotonated complex in negative ion mode, loss of CO2 (44 Da) from the acetate (B1210297) portion is a common fragmentation pathway for carboxylates. researchgate.net

Table 3: Plausible Mass Spectrometry Fragments of the Complex

Precursor Ion (m/z) Fragmentation Fragment Ion (m/z)
323 ([M+A+H]+) Loss of CH3COOH 263
323 ([M+A+H]+) Loss of CH3 308
262 (M+• from TTBP) Loss of CH3 247

Photoelectron Spectroscopy (X-ray Photoelectron Spectroscopy, Ultraviolet Photoelectron Spectroscopy) for Electronic Structure

Photoelectron spectroscopy (PES) is a technique used to determine the ionization energies of electrons in a molecule, providing direct insight into the electronic structure. X-ray Photoelectron Spectroscopy (XPS) probes core electron binding energies, while Ultraviolet Photoelectron Spectroscopy (UPS) measures the energies of valence electrons.

While specific XPS and UPS data for the this compound complex are not available in the literature, the principles of the techniques allow for a discussion of the expected results.

X-ray Photoelectron Spectroscopy (XPS): XPS would be used to probe the core level binding energies of the carbon and oxygen atoms in the complex. The formation of a hydrogen bond is expected to cause a chemical shift in the binding energies of the atoms involved.

O 1s: The oxygen atoms in the hydroxyl group of the phenol and the carbonyl and hydroxyl groups of acetic acid would have distinct O 1s binding energies. Upon hydrogen bond formation, the O 1s binding energy of the phenolic oxygen is expected to shift, as is the carbonyl oxygen of the acetic acid, reflecting the change in their electronic environments.

C 1s: The C 1s spectrum would show signals corresponding to the different types of carbon atoms (aromatic, tert-butyl, and carboxylic). The carbon of the carboxylic acid would have the highest binding energy due to its oxidation state.

Ultraviolet Photoelectron Spectroscopy (UPS): UPS would provide information about the valence molecular orbitals. The UPS spectrum of the complex would be a superposition of the spectra of the individual molecules, perturbed by the hydrogen bonding interaction. The highest occupied molecular orbital (HOMO) of 2,4,6-tri-tert-butylphenol is associated with the π-system of the aromatic ring and the lone pairs of the hydroxyl oxygen. Hydrogen bonding with acetic acid would be expected to stabilize these orbitals, leading to an increase in their ionization energy compared to the free phenol molecule.

Core-Level Spectroscopy for Elemental States and Chemical Environment

Core-level spectroscopy, particularly X-ray Photoelectron Spectroscopy (XPS), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. The binding energies of core electrons are sensitive to the local chemical environment, providing a fingerprint of the atomic and molecular structure.

For the this compound complex, the core-level spectra would be dominated by the signals from carbon (C 1s) and oxygen (O 1s) atoms.

Carbon (C 1s) Spectrum:

The C 1s spectrum of the complex is expected to be a composite of signals from the distinct carbon environments in both acetic acid and 2,4,6-tritert-butylphenol.

Acetic Acid Moiety: Acetic acid (CH₃COOH) presents two distinct carbon environments: the methyl carbon (-CH₃) and the carboxyl carbon (-COOH). The methyl carbon, being in a more reduced state, will have a lower binding energy. In contrast, the carboxyl carbon is bonded to two oxygen atoms, which are highly electronegative. This results in a significant withdrawal of electron density from the carboxyl carbon, leading to a substantial positive chemical shift to a higher binding energy. Experimental studies on acetic acid have shown that the C 1s peak for the methyl group appears at a lower binding energy compared to the carboxyl group. researchgate.net For instance, in a study of acetic acid on a palladium surface, the C 1s binding energies were analyzed to understand its decomposition. acs.org

2,4,6-tritert-butylphenol Moiety: The 2,4,6-tritert-butylphenol molecule contains several distinct carbon environments. The aromatic ring carbons will have C 1s binding energies characteristic of C-C and C-H bonds in a benzene ring. The carbon atom bonded to the hydroxyl group (C-OH) is expected to show a slight positive chemical shift compared to the other ring carbons due to the electronegativity of the oxygen atom. The tert-butyl groups introduce two types of carbon atoms: the quaternary carbons directly attached to the ring and the primary carbons of the methyl groups. These aliphatic carbons will have C 1s binding energies in the typical range for hydrocarbons.

The Complex: In the this compound complex, the C 1s spectrum would be a superposition of the signals from both molecules. Hydrogen bonding between the acetic acid and the phenol is expected to cause slight perturbations in the binding energies of the carbons involved, particularly the carboxyl carbon of acetic acid and the C-OH carbon of the phenol.

Oxygen (O 1s) Spectrum:

The O 1s spectrum is particularly informative for understanding the interaction between the two molecules.

Acetic Acid Moiety: Acetic acid has two oxygen atoms in different chemical environments: the carbonyl oxygen (C=O) and the hydroxyl oxygen (-OH). These two oxygens give rise to two distinct peaks in the O 1s spectrum. The carbonyl oxygen generally has a slightly lower binding energy than the hydroxyl oxygen.

2,4,6-tritert-butylphenol Moiety: The phenol contains a single hydroxyl oxygen atom. Its O 1s binding energy will be characteristic of a hydroxyl group attached to an aromatic ring.

The Complex: The formation of a hydrogen bond between the carboxylic acid proton and the phenolic oxygen, or vice versa, will significantly affect the O 1s spectrum. If the phenolic oxygen acts as the hydrogen bond acceptor, its O 1s binding energy is expected to shift. Similarly, the O 1s binding energies of the carbonyl and hydroxyl oxygens of acetic acid will be perturbed. The precise nature of the shifts would depend on the geometry and strength of the hydrogen bond. Studies on aqueous acetic acid have utilized X-ray emission spectroscopy to distinguish the oxygen environments in neutral and anionic forms. researchgate.net

MoleculeAtomChemical EnvironmentExpected Binding Energy (eV)
Acetic AcidC 1sMethyl (-CH₃)~285.5
Carboxyl (-COOH)~289.3
Acetic AcidO 1sCarbonyl (C=O)~532.3
Hydroxyl (-OH)~533.7
2,4,6-tritert-butylphenolC 1sAromatic (C-C, C-H)~284.8
Aromatic (C-OH)~286.0
tert-butyl~285.0
O 1sHydroxyl (-OH)~533.5

Computational Chemistry and Theoretical Modeling of Acetic Acid;2,4,6 Tritert Butylphenol

Spectroscopic Property Prediction and Validation

Detailed theoretical predictions for the spectroscopic properties of the Acetic acid;2,4,6-tritert-butylphenol complex are not available. Such studies would typically involve methods like Density Functional Theory (DFT) to calculate the molecular geometry and subsequent spectroscopic parameters.

Calculation of Vibrational Frequencies and Intensities for IR and Raman Spectra

No computational data on the vibrational frequencies for the combined this compound entity has been published. A theoretical investigation would be necessary to predict how the formation of a salt or complex would shift the characteristic vibrational modes of the individual molecules, such as the C=O stretching of acetic acid and the O-H bending and aromatic ring vibrations of the phenol (B47542).

Prediction of NMR Chemical Shifts and Coupling Constants

While experimental NMR data for 2,4,6-tritert-butylphenol is available, and computational prediction of NMR shifts is a well-established field, specific calculations for the this compound complex are absent from the literature. nih.govchemicalbook.com A computational study would be required to determine the theoretical ¹H and ¹³C NMR chemical shifts, predicting how the protonation or hydrogen bonding would affect the electronic environment of the nuclei in both the acetate (B1210297) and the phenolate (B1203915)/phenol components.

Simulation of UV-Vis Spectra and Electronic Excitation Energies

Theoretical simulations of the UV-Vis spectrum for this compound have not been documented. While experimental spectra for 2,4,6-tritert-butylphenol exist, computational methods like Time-Dependent Density Functional Theory (TD-DFT) would be needed to predict the electronic excitation energies and oscillator strengths of the complex and to understand how intermolecular interactions influence its electronic transitions. nist.gov

Reaction Mechanism Simulations and Transition State Theory

The computational elucidation of reaction pathways involving the this compound entity is an un explored area. Research in this field would provide insights into the stability and reactivity of the complex.

Computational Elucidation of Reaction Pathways and Energy Landscapes

There are no published studies on the computational modeling of reaction pathways for this compound. Such research could, for example, explore the proton transfer energy landscape between the two components or the mechanisms of its decomposition or reaction with other species. Studies have been conducted on the oxidation of 2,4,6-tritert-butylphenol itself, but not in the context of its interaction with acetic acid. wikipedia.org

Kinetic and Thermodynamic Parameters from Theoretical Calculations

Without computational models of reaction mechanisms, no theoretically derived kinetic and thermodynamic parameters (such as activation energies, reaction enthalpies, or Gibbs free energies) for reactions involving this compound are available. These parameters would be essential for understanding the reaction rates and equilibrium positions of any processes in which the complex might participate.

Intermolecular Interaction Modeling

The primary and most dominant interaction anticipated between acetic acid and 2,4,6-tritert-butylphenol is the hydrogen bond. Acetic acid can act as both a hydrogen bond donor (via its hydroxyl hydrogen) and a hydrogen bond acceptor (via its carbonyl oxygen). Conversely, 2,4,6-tritert-butylphenol primarily acts as a hydrogen bond donor through its phenolic hydroxyl group.

Due to the significant steric hindrance imposed by the two ortho-tert-butyl groups on the phenol, the formation of a classic planar hydrogen-bonded dimer, often seen between carboxylic acids and less hindered phenols, is expected to be distorted. Computational models would likely predict a geometry where the acetic acid molecule approaches the phenolic hydroxyl group in a manner that minimizes steric repulsion with the bulky tert-butyl substituents.

The strength of this hydrogen bond can be characterized by several parameters obtained from quantum chemical calculations, such as the bond length, the bond angle, and the interaction energy. The interaction energy is typically calculated by subtracting the energies of the individual optimized monomers from the energy of the optimized complex, with corrections for basis set superposition error (BSSE).

Table 1: Calculated Hydrogen Bond Parameters for the this compound Complex (Exemplary Data)

Parameter Value
H-bond distance (O-H···O) 1.85 Å
H-bond angle (O-H-O) 165°

Theoretical studies on similar systems, such as phenols with fatty acid esters, have shown that steric hindrance can significantly influence the geometry of the hydrogen bond. For instance, in non-hindered phenols, the hydroxyl group tends to be coplanar with the aromatic ring to maximize conjugation. However, in highly hindered phenols like 2,6-di-tert-butyl-4-methylphenol, the hydroxyl group is forced out of the plane of the aromatic ring, which can affect its hydrogen bonding capability. nih.gov

Beyond hydrogen bonding, weaker non-covalent interactions such as π-π stacking and C-H···π interactions contribute to the stability of the complex. While the direct π-π stacking between the phenyl ring of the phenol and the small acetic acid molecule is not geometrically feasible in a conventional sense, other forms of stacking and dispersion forces are at play.

π-π Stacking: Theoretical studies on phenol-aromatic complexes have demonstrated the importance of π-π interactions in their stabilization. researchgate.netscirp.orgscirp.org In the case of the this compound complex, a parallel-displaced or T-shaped arrangement that facilitates interaction between the π-system of the phenol and the carboxyl group of acetic acid is unlikely due to the dominant hydrogen bonding. However, intermolecular π-π stacking may be observed in the solid-state packing of the complex.

C-H···π Interactions: A more probable interaction in the 1:1 complex is the C-H···π interaction. Here, the C-H bonds of the methyl group of acetic acid or the tert-butyl groups of the phenol can interact with the electron-rich π-system of the phenol ring. Computational models can quantify the geometric parameters and energetic contributions of these weak interactions.

Table 2: Estimated Contributions of Non-covalent Interactions to the Stability of the this compound Complex (Exemplary Data)

Interaction Type Estimated Energy Contribution (kcal/mol)
Hydrogen Bonding -7.5
C-H···π Interactions -1.5
Dispersion Effects -3.0

| Total Interaction Energy | -12.0 |

Note: This table presents a hypothetical breakdown of interaction energies to illustrate the relative contributions of different forces, based on computational studies of analogous molecular complexes.

The principles of molecular recognition in the this compound system can be further explored through the lens of host-guest chemistry, where a larger host molecule selectively binds a smaller guest molecule. nih.gov In this context, the sterically hindered phenol can be considered a rudimentary host for the acetic acid guest, although more sophisticated host systems like calixarenes provide a better framework for discussing these principles.

Calixarenes, which are cyclic oligomers of phenols, are well-known hosts that can bind a variety of guest molecules, including carboxylic acids, within their cavities. rsc.orgnih.govrsc.orgresearchgate.net Computational simulations of a carboxylic acid guest within a calixarene (B151959) host reveal the key recognition principles that are also relevant to the simpler this compound system:

Size and Shape Complementarity: The guest molecule must fit sterically within a binding pocket of the host. For the single phenol molecule, this "pocket" is the region around the hydroxyl group, constrained by the tert-butyl groups.

Functional Group Complementarity: The hydrogen bond donor/acceptor sites of the host and guest must be favorably aligned. The hydroxyl group of the phenol and the carboxyl group of the acetic acid are complementary for hydrogen bonding.

Role of Weak Interactions: Multiple weak interactions, such as C-H···π and van der Waals forces, collectively contribute to the stability and selectivity of the host-guest complex.

Simulations of calixarene-guest complexes often employ molecular dynamics (MD) to explore the conformational landscape and thermodynamics of binding. Such simulations could theoretically be applied to the this compound system to understand the dynamics of complex formation and dissociation.

Table 3: Key Molecular Recognition Features in Phenol-Carboxylic Acid Systems

Recognition Principle Description Relevance to this compound
Hydrogen Bonding Primary driving force involving the -OH of the phenol and the -COOH of the acid. Strong, directional interaction, though potentially weakened by steric hindrance.
Steric Fit The guest must be accommodated without significant steric penalty. The bulky tert-butyl groups create a constrained binding site for acetic acid.
Hydrophobic Effects Favorable interactions between nonpolar regions of the host and guest. The tert-butyl groups and the methyl group of acetic acid can engage in hydrophobic interactions.

| Electrostatic Complementarity | Matching of positive and negative electrostatic potentials on the molecular surfaces. | The electron-rich oxygen atoms and π-system of the phenol interact favorably with the acidic proton of acetic acid. |

Chemical Reactivity and Transformation Studies of Acetic Acid;2,4,6 Tritert Butylphenol

Acid-Base Properties and Proton Transfer Equilibria

pKa Determination and Solvation Effects

2,4,6-tritert-butylphenol is classified as a very weak acid. wikipedia.org Its acid ionization constant (pKa) has been reported to be 12.2, indicating its limited ability to donate a proton. wikipedia.org The acidity of phenols is generally influenced by the stability of the corresponding phenoxide anion formed upon deprotonation. For 2,4,6-tritert-butylphenol, the bulky tert-butyl groups create a sterically hindered environment around the hydroxyl group. This steric hindrance has a significant impact on the solvation of the resulting phenoxide anion. rsc.org Effective solvation, which is crucial for stabilizing the negative charge on the oxygen atom, is severely impeded. rsc.org Consequently, the phenoxide ion is less stabilized, which contributes to the compound's weak acidity. rsc.org The compound's insolubility in aqueous or alcoholic alkaline solutions further reflects these properties. wikipedia.orgwikiwand.com

Influence of Steric Hindrance on Acidity and Basicity

The pronounced steric hindrance in 2,4,6-tritert-butylphenol is a dominant factor governing its acid-base characteristics. wikipedia.org The three bulky tert-butyl groups shield the hydroxyl group, making it difficult for a base to approach and abstract the proton. This steric hindrance also inhibits the solvation of the phenoxide anion, which is a key factor in determining the acidity of phenols. rsc.org Studies on 2,6-di-t-butyl substituted phenols have shown that the increase in pKa upon introduction of these bulky groups is related to a severe steric inhibition of solvation at the phenolic oxygen of the hindered phenoxide anions. rsc.org This effect is also prominent in 2,4,6-tritert-butylphenol, contributing to its character as a very weak acid. wikipedia.org

Radical Scavenging and Oxidation Mechanisms

2,4,6-tritert-butylphenol is well-known for its role as a free-radical scavenger and antioxidant. wikipedia.org Its electron-rich aromatic ring makes it easily oxidizable. wikipedia.orgwikiwand.com

Electron Transfer and Hydrogen Atom Transfer Pathways

The radical scavenging activity of 2,4,6-tritert-butylphenol can proceed through different pathways. In alkaline conditions, the phenolate (B1203915) anion is formed, which can then be oxidized in a reversible one-electron transfer to produce the 2,4,6-tri-tert-butylphenoxy radical. wikipedia.orgwikiwand.com This stable radical is intensely blue-colored. wikipedia.orgwikipedia.org The stability of this radical is attributed to both mesomeric effects and the steric shielding provided by the tert-butyl groups, which prevents dimerization. skriptum.dedoubtnut.com

Alternatively, in the presence of free radicals, 2,4,6-tritert-butylphenol can undergo a hydrogen atom transfer (HAT) from its hydroxyl group to the radical species. researchgate.net Studies involving the reaction of 2,4,6-tritert-butylphenol with peroxy radicals have shown that the primary process is the abstraction of the hydrogen atom from the hydroxyl group. researchgate.net

The electrochemical oxidation of 2,4,6-tritert-butylphenol has also been studied. In an alkaline medium, the phenolate anion is first oxidized to the phenoxy radical. wikipedia.orgwikiwand.com Further electron withdrawal leads to the formation of the phenoxonium cation, which then reacts with water to form 2,4,6-tri-tert-butyl-4-hydroxy-2,5-cyclohexadienone. wikipedia.orgwikiwand.com In acidic media, this product can undergo dealkylation, cleaving the tert-butyl group at the 4-position to yield 2,6-di-tert-butylhydroquinone, which is subsequently oxidized to 2,6-di-tert-butyl-1,4-benzoquinone. wikipedia.org

Kinetics and Thermodynamics of Radical Reactions with Model Systems

The kinetics of the radical scavenging reactions of 2,4,6-tritert-butylphenol have been investigated with various model systems. For instance, the quenching of triplet benzophenone (B1666685) by 2,4,6-tritert-butylphenol was studied using nanosecond laser flash photolysis. The quenching rate constant was determined to be 6.2 x 10⁸ M⁻¹ s⁻¹, which is near the diffusion-controlled limit. osti.gov This reaction results in the formation of the benzophenone ketyl radical and the 2,4,6-tri-tert-butylphenoxy radical. osti.gov

The reaction of the 2,4,6-tri-tert-butylphenoxy radical with other unhindered phenols has also been a subject of study, providing insights into hydrogen atom exchange reactions. acs.org The stability of the 2,4,6-tri-tert-butylphenoxy radical is a key thermodynamic factor in these reactions. It can exist as blue crystals that are stable for several weeks at room temperature. wikipedia.org

Electrophilic and Nucleophilic Substitution Reactions

While phenols are generally highly susceptible to electrophilic aromatic substitution reactions due to the activating, ortho-para directing hydroxyl group, the reactivity of 2,4,6-tritert-butylphenol is significantly modified by steric hindrance. byjus.comresearchgate.net The bulky tert-butyl groups at the ortho and para positions block the sites that are typically most reactive towards electrophiles. This steric hindrance makes conventional electrophilic substitution reactions, such as nitration or halogenation under standard conditions, less favorable for 2,4,6-tritert-butylphenol. byjus.comresearchgate.net

However, substitution reactions can occur under specific conditions. For example, the electrochemical oxidation of 2,4,6-tritert-butylphenol in the presence of pyridine (B92270) can lead to a nucleophilic substitution reaction where a tert-butyl group is replaced by pyridine. acs.org

Oxidation of 2,4,6-tri-t-butylphenol with lead tetra-acetate in various solvents like acetic acid, benzene (B151609), or dichloromethane (B109758) yields products such as 2-acetoxy-2,4,6-tri-t-butylcyclohexa-3,5-dienone and 4-acetoxy-2,4,6-tri-t-butylcyclohexa-2,5-dienone. rsc.org The formation of these products is suggested to involve a two-electron oxidation mechanism, as the 2,4,6-tri-t-butylphenoxyl radical is relatively unreactive towards lead tetra-acetate. rsc.org

Aromatic Substitution Reactions on the Phenol (B47542) Ring

The phenol ring of 2,4,6-tri-tert-butylphenol (B181104) (2,4,6-TTBP) is characterized by significant steric hindrance due to the presence of three bulky tert-butyl groups at the ortho and para positions. wikipedia.orgwikiwand.com This steric shielding makes direct electrophilic aromatic substitution reactions, such as halogenation or nitration, on the aromatic ring highly challenging.

However, substitution can be achieved through indirect pathways involving initial oxidation. The electron-rich 2,4,6-TTBP is readily oxidized to a phenoxy radical, which can then undergo addition reactions at the 4-position to form cyclohexadienones. wikipedia.orgwikiwand.com These intermediates can subsequently be transformed. For instance, upon heating under acidic conditions, the cyclohexadienone can cleave the tert-butyl group at the 4-position, followed by rearomatization to yield a 4-substituted-2,6-di-tert-butylphenol. wikipedia.orgwikiwand.com This reaction sequence serves as a method for introducing new functional groups onto the phenol, exemplified by the synthesis of the antioxidant 2,6-di-tert-butyl-4-methoxyphenol. wikipedia.org

Reactions Involving the Carboxylic Acid Moiety (e.g., Esterification, Amidation)

The acetic acid component possesses a carboxylic acid moiety, which is a versatile functional group capable of undergoing several characteristic reactions. Two of the most fundamental transformations are esterification and amidation.

Esterification: In the presence of an alcohol and an acid catalyst, acetic acid can form an ester. This reaction involves the nucleophilic attack of the alcohol on the carbonyl carbon of the carboxylic acid, leading to the elimination of a water molecule and the formation of an ester linkage.

Amidation: Acetic acid can react with ammonia (B1221849) or primary/secondary amines to form amides. This transformation typically requires heat or the use of a coupling agent to activate the carboxylic acid, facilitating the nucleophilic attack by the amine and subsequent dehydration.

While these are the principal reactions of the acetic acid moiety, specific studies on these transformations within the context of an "Acetic acid;2,4,6-tritert-butylphenol" complex are not extensively documented.

Redox Chemistry of the Phenolic Component

The phenolic component, 2,4,6-tri-tert-butylphenol, is an electron-rich aromatic compound that is readily oxidized. wikipedia.orgwikiwand.com Its redox chemistry is a key aspect of its reactivity.

Electrochemical Characterization (e.g., Cyclic Voltammetry)

The electrochemical oxidation of 2,4,6-tri-tert-butylphenol has been investigated using techniques such as cyclic and square-wave voltammetry. nih.govresearchgate.net Studies in aprotic environments have shown that the compound exhibits an irreversible oxidation of the phenol or its corresponding phenolate ion. nih.gov In alkaline conditions, the initially formed phenolate anion is oxidized in a reversible step to the corresponding phenoxy radical. wikipedia.org Further electron withdrawal leads to the formation of a phenoxonium cation. wikipedia.org The electrochemical behavior is influenced by factors such as steric hindrance and the stability of the resulting phenoxyl radical. nih.gov

Electrochemical Oxidation Data for 2,4,6-tri-tert-butylphenol
ConditionObservationTechniqueReference
Aprotic EnvironmentExhibits irreversible oxidation of the phenol/phenolate ion.Cyclic Voltammetry, Square-Wave Voltammetry nih.gov
Alkaline SolutionReversible oxidation of the phenolate anion to the phenoxy radical.Electrochemistry wikipedia.org
Aqueous-Ethanol SolutionUndergoes concerted proton-electron transfers during oxidation.Cyclic Voltammetry researchgate.net

Formation and Stability of Phenoxy Radicals and Quinone Methides

The oxidation of 2,4,6-tri-tert-butylphenol readily produces the 2,4,6-tri-tert-butylphenoxy radical. wikipedia.orgwikiwand.com This radical is remarkably stable due to the steric protection afforded by the bulky tert-butyl groups, which prevent dimerization and other decomposition reactions. wikipedia.org The radical has a characteristic intense blue color and can be isolated as blue crystals that are stable for several weeks at room temperature. wikiwand.com The crystal structure of this stable monomeric phenoxyl radical has been determined by X-ray diffraction. rsc.orgrsc.org

The stable radical can react with molecular oxygen to form a 4,4'-linked peroxide, which presents as yellow crystals. wikipedia.orgwikiwand.com Further oxidation of the phenoxy radical does not typically lead to quinone methides but rather to a phenoxonium cation. This cation is reactive and, in the presence of water, yields 2,4,6-tri-tert-butyl-4-hydroxy-2,5-cyclohexadienone. wikipedia.org Under acidic conditions, this hydroxydienone can undergo dealkylation at the para-position to form 2,6-di-tert-butylhydroquinone, which is then oxidized to 2,6-di-tert-butyl-1,4-benzoquinone. wikipedia.orgwikiwand.com

Properties of 2,4,6-tri-tert-butylphenoxy Radical
PropertyDescriptionReference
ColorIntense blue wikipedia.orgwikiwand.com
StabilityStable for several weeks at room temperature as blue crystals. wikiwand.com
FormationOxidation of 2,4,6-tri-tert-butylphenol with agents like potassium ferricyanide (B76249) or via electrochemical means. wikipedia.orgwikiwand.com
ReactivityReacts with oxygen to form a 4,4'-peroxide. Can be further oxidized to a phenoxonium cation. wikipedia.orgwikiwand.com

Thermal and Photochemical Transformation Pathways

Investigation of Degradation Kinetics and Products in Non-Biological Media

While 2,4,6-tri-tert-butylphenol is considered to be practically non-biodegradable, it can undergo transformation in non-biological media, particularly through photochemical pathways. ospar.org

Information regarding its abiotic degradation in aqueous environments is limited. ospar.org However, its fate in the atmosphere has been estimated. If released into the atmosphere, 2,4,6-tri-tert-butylphenol is expected to be degraded by reacting with photochemically produced hydroxyl radicals. ospar.org The estimated half-life for this atmospheric degradation process is approximately 24 hours. ospar.org Due to its low vapor pressure and tendency to adsorb to organic matter, significant atmospheric concentrations are not expected. ospar.org

Degradation of 2,4,6-tri-tert-butylphenol in Non-Biological Media
MediumPathwayReactantEstimated Half-LifeReference
AtmospherePhotochemical DegradationHydroxyl Radicalsca. 24 hours ospar.org
Aqueous EnvironmentAbiotic DegradationN/ANo data available ospar.org

Photoreactivity and Photostability Studies under Controlled Conditions

The photoreactivity and photostability of the complex "this compound" are influenced by the inherent photochemical properties of the sterically hindered phenol, 2,4,6-tritert-butylphenol (2,4,6-TTBP), and the presence of acetic acid as a solvent and potential reactant. While direct photolysis studies on the specific salt or complex are not extensively documented, the behavior of 2,4,6-TTBP under irradiation and in acidic environments provides significant insights into its potential photochemical transformations.

2,4,6-TTBP is a well-known, readily oxidizable aromatic compound that, upon oxidation, forms a stable deep-blue 2,4,6-tri-tert-butylphenoxy radical. wikipedia.orgacs.org This process can be initiated through photochemical pathways. For instance, the quenching of triplet benzophenone by 2,4,6-tri-tert-butylphenol via nanosecond laser flash photolysis has been shown to produce the 2,4,6-tri-tert-butylphenoxy radical with a quenching rate constant of 6.2 x 10⁸ M⁻¹ s⁻¹. osti.gov The transient spectrum of this radical displays characteristic structured bands around 400 nm and a broad absorption between 600 and 700 nm. osti.gov

The presence of acetic acid can significantly influence the reactivity and product distribution of 2,4,6-TTBP transformations. In acidic media, derivatives of 2,4,6-TTBP, such as 2,4,6-tri-tert-butyl-4-hydroxy-2,5-cyclohexadienone, can undergo dealkylation with the cleavage of the tert-butyl group at the 4-position to yield 2,6-di-tert-butylhydroquinone, which is subsequently oxidized to 2,6-di-tert-butyl-1,4-benzoquinone. wikipedia.org

While not a photochemical study, the oxidation of 2,4,6-tritert-butylphenol with lead tetra-acetate in acetic acid provides a clear indication of the role of the acetate (B1210297) moiety in the reaction, leading to the formation of acetoxylated products. rsc.org This suggests that under photochemical conditions that promote oxidation, acetic acid or the acetate ion could participate in the reaction pathways.

The primary photochemical reaction for 2,4,6-TTBP is the homolytic cleavage of the phenolic O-H bond, leading to the formation of the corresponding phenoxy radical. The stability of the 2,4,6-tri-tert-butylphenoxy radical is attributed to the steric hindrance provided by the bulky tert-butyl groups, which protect the radical center from subsequent reactions.

In the context of "this compound," irradiation could lead to the following potential pathways:

Formation of the Phenoxy Radical : The primary photochemical event is expected to be the formation of the 2,4,6-tri-tert-butylphenoxy radical.

Influence of Acetic Acid on Quantum Yield : Acetic acid may influence the quantum yield of the photodegradation process. For related phenolic compounds like 4-tert-butylphenol (B1678320), acetic acid has been observed to decrease the quantum yield of their degradation. researchgate.net

Formation of Oxidation Products : Subsequent reactions of the phenoxy radical or other intermediates in the presence of acetic acid could lead to a variety of products. Based on analogous non-photochemical oxidation reactions in acetic acid, the formation of acetoxy-cyclohexadienones can be expected. rsc.org

The table below summarizes the products observed from the oxidation of 2,4,6-tritert-butylphenol in an acetic acid medium, which can serve as a model for potential products under photo-oxidative conditions. rsc.org

ReactantOxidizing Agent/SolventObserved ProductsReaction Type
2,4,6-tritert-butylphenolLead tetra-acetate in Acetic Acid2-acetoxy-2,4,6-tri-t-butylcyclohexa-3,5-dienoneOxidation/Acetoxylation
2,4,6-tritert-butylphenolLead tetra-acetate in Acetic Acid4-acetoxy-2,4,6-tri-t-butylcyclohexa-2,5-dienoneOxidation/Acetoxylation
2,4,6-tritert-butylphenolLead tetra-acetate in Acetic Acidbis-(1,3,5-tri-t-butylcyclohexadienone) peroxideOxidative Dimerization

Further research under controlled photochemical conditions is necessary to fully elucidate the specific photoreactivity, photoproducts, and quantum yields for the "this compound" system. The stability of this compound under UV and visible light would be dependent on the efficiency of the phenoxy radical formation and the subsequent reaction pathways available in the acetic acid medium.

Coordination Chemistry and Supramolecular Assemblies Involving Acetic Acid;2,4,6 Tritert Butylphenol

Metal Complexation Studies with Acetic acid;2,4,6-tritert-butylphenol as a Ligand

The coordination chemistry involving 2,4,6-tri-tert-butylphenol (B181104) is largely dictated by the deprotonation of its phenolic hydroxyl group to form the 2,4,6-tri-tert-butylphenoxide anion, which can then act as a ligand for a variety of metal ions. The presence of acetic acid can lead to the formation of mixed-ligand complexes where both the phenoxide and acetate (B1210297) anions are coordinated to the same metal center.

Synthesis and Characterization of Metal Adducts and Complexes

The synthesis of metal complexes with the 2,4,6-tri-tert-butylphenoxide ligand typically involves the reaction of the parent phenol (B47542) with a suitable metal precursor in the presence of a base to facilitate deprotonation. While specific studies detailing the synthesis of mixed-ligand complexes with both acetate and 2,4,6-tri-tert-butylphenoxide are not extensively documented, the formation of such species can be inferred from studies on related systems.

For instance, a cerium(IV) complex, [Ce(LOEt)2Cl2], has been shown to react with acetic acid to yield the corresponding Ce(IV) acetate compound, [Ce(LOEt)2(CH3CO2)2]. nih.gov In a separate reaction, the same cerium(IV) precursor reacts with 2,4,6-tri-tert-butylphenol to form a Ce(III) aryloxide complex, [Ce(LOEt)2(OC6H2tBu3-2,4,6)]. nih.gov This suggests that under appropriate conditions, a reaction mixture containing a suitable metal salt, 2,4,6-tri-tert-butylphenol, and acetic acid could yield a mixed-ligand complex.

Table 1: Physicochemical Properties of 2,4,6-Tri-tert-butylphenol

PropertyValue
Molecular FormulaC18H30O
Molar Mass262.43 g/mol
Melting Point131 °C
Boiling Point277 °C
AppearanceWhite solid

Ligand Binding Modes and Coordination Geometries in Resulting Complexes

In metal complexes, the 2,4,6-tri-tert-butylphenoxide ligand typically acts as a monodentate ligand, coordinating to the metal center through its single oxygen atom. The acetate ligand, on the other hand, can exhibit a variety of binding modes, including monodentate, bidentate chelating, and bridging. The specific coordination mode of the acetate ligand in a mixed-ligand complex would depend on several factors, including the nature of the metal ion, the steric demands of the 2,4,6-tri-tert-butylphenoxide ligand, and the reaction conditions.

The coordination geometry around the metal center in such complexes would be highly influenced by the steric bulk of the 2,4,6-tri-tert-butylphenoxide ligand. The three tert-butyl groups create a sterically hindered environment that can limit the number of ligands that can coordinate to the metal ion and can influence the preferred coordination geometry. Common geometries for metal complexes include tetrahedral, square planar, and octahedral, and the presence of the bulky phenoxide ligand might favor lower coordination numbers.

Influence of Steric Hindrance on Metal-Ligand Interactions and Stability

The most significant feature of the 2,4,6-tri-tert-butylphenoxide ligand is its substantial steric bulk. wikipedia.org This steric hindrance has a profound impact on the stability and reactivity of its metal complexes. The tert-butyl groups can effectively shield the metal center from interactions with other molecules, including solvent molecules and potential reactants. This can lead to complexes with unusual stability and can also influence their chemical reactivity.

Supramolecular Architectures and Self-Assembly

The combination of a phenol and a carboxylic acid, such as 2,4,6-tri-tert-butylphenol and acetic acid, provides an excellent opportunity for the construction of supramolecular architectures through hydrogen bonding. These non-covalent interactions can direct the self-assembly of the individual molecules into well-defined, higher-order structures.

Co-crystallization Studies with Other Organic Molecules for Material Design

Co-crystallization is a powerful technique for designing new materials with tailored properties. By combining two or more different molecules in a single crystal lattice, it is possible to create materials with properties that are different from those of the individual components. The hydrogen-bonding capabilities of the phenolic hydroxyl group of 2,4,6-tri-tert-butylphenol and the carboxyl group of acetic acid make them ideal candidates for co-crystallization.

Formation of Hydrogen-Bonded Organic Frameworks (HOFs)

Hydrogen-bonded organic frameworks (HOFs) are a class of porous crystalline materials that are constructed from organic building blocks linked together by hydrogen bonds. The directional and specific nature of hydrogen bonds makes them ideal for the rational design and synthesis of HOFs with predictable structures and properties.

A system composed of 2,4,6-tri-tert-butylphenol and a dicarboxylic acid or a polycarboxylic acid could potentially form a HOF. In such a framework, the phenol and carboxylic acid molecules would act as the nodes and linkers, respectively, with hydrogen bonds providing the connectivity. The bulky nature of the 2,4,6-tri-tert-butylphenol could be advantageous in creating porous frameworks by preventing the efficient packing of the molecules, thus leaving voids or channels within the structure. The specific architecture of the resulting HOF would depend on the geometry of the carboxylic acid linker and the hydrogen-bonding patterns that are formed. While specific examples of HOFs constructed from 2,4,6-tri-tert-butylphenol and acetic acid are not prevalent in the literature, the fundamental principles of supramolecular chemistry suggest that this is a viable strategy for the creation of new porous materials.

Inclusion Compounds and Host-Guest Interactions for Selective Recognition

The formation of inclusion compounds relies on the ability of a host molecule to encapsulate a guest molecule. In the context of 2,4,6-tritert-butylphenol as a potential host, its bulky tert-butyl groups create significant steric hindrance around the hydroxyl group and the phenyl ring. This steric bulk would likely prevent the formation of traditional deep-cavity inclusion complexes with acetic acid.

However, host-guest interactions could potentially occur through the formation of surface-level adducts or co-crystals. The selective recognition of acetic acid by 2,4,6-tritert-butylphenol would be primarily dictated by the formation of hydrogen bonds between the phenolic hydroxyl group and the carboxylic acid group of acetic acid. The bulky nature of the phenol could, in principle, offer some degree of size and shape selectivity, favoring smaller carboxylic acids like acetic acid over larger ones that would experience greater steric repulsion.

Research on other bulky phenols has shown that they can form complexes with various guest molecules. The principles of crystal engineering are often employed to design and synthesize co-crystals of phenols and carboxylic acids. These studies reveal that the resulting structures are highly dependent on the steric and electronic properties of the interacting molecules.

Characterization of Non-covalent Interactions in Supramolecular Systems

The stability and structure of any supramolecular assembly between acetic acid and 2,4,6-tritert-butylphenol would be governed by a combination of non-covalent interactions.

Investigation of Hydrogen Bonding Strength and Directionality

The primary and most significant non-covalent interaction in this system would be the hydrogen bond between the hydroxyl group of the phenol and the carbonyl or hydroxyl group of acetic acid. Acetic acid is well-known to form strong hydrogen-bonded dimers in the gas phase and in non-polar solvents. The introduction of 2,4,6-tritert-butylphenol would lead to competition between the self-association of acetic acid and the formation of a phenol-acid heterodimer.

The strength and directionality of this hydrogen bond could be investigated using spectroscopic techniques such as Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. In FTIR spectroscopy, the formation of a hydrogen bond would lead to a characteristic shift and broadening of the O-H stretching vibration bands of both the phenol and the carboxylic acid. NMR spectroscopy, particularly proton NMR, would show a downfield shift of the hydroxyl proton signal upon hydrogen bond formation, with the magnitude of the shift correlating with the strength of the interaction.

Interaction Type Expected Spectroscopic Signature Influencing Factors
O-H···O=C (Phenol-Acid)Shift in O-H and C=O stretching frequencies (FTIR), Downfield shift of OH proton (NMR)Steric hindrance from tert-butyl groups, Solvent polarity
C-H···O (Methyl-Phenol)Subtle shifts in C-H stretching frequencies (FTIR), Changes in proton chemical shifts (NMR)Geometry of the complex, Proximity of interacting groups
C-H···πChanges in aromatic proton chemical shifts (NMR)Orientation of the acetic acid methyl group relative to the phenol ring

Interactive Data Table: Potential Non-Covalent Interactions and Spectroscopic Probes

Quantitative Analysis of π-π Stacking and C-H···π Interactions

Computational methods, such as Density Functional Theory (DFT), are powerful tools for the quantitative analysis of these weak interactions. These calculations can provide information on interaction energies, equilibrium geometries, and the electronic nature of the non-covalent bonds. While a dedicated computational study on the this compound complex is not found in the literature, such studies on related systems have provided valuable insights into the contributions of these weaker interactions to the stability of supramolecular structures.

Parameter Method of Analysis Expected Outcome for this compound
Hydrogen Bond EnergyQuantum Chemical Calculations (e.g., DFT with BSSE correction)A significant attractive interaction energy, likely dominating the complex formation.
C-H···π Interaction EnergyQuantum Chemical CalculationsA smaller, but non-negligible, attractive interaction energy.
π-π Stacking EnergyQuantum Chemical CalculationsExpected to be negligible due to severe steric hindrance.
Bond Critical Point Analysis (QTAIM)Computational ChemistryIdentification and characterization of bond paths for non-covalent interactions.

Interactive Data Table: Computational Analysis of Non-Covalent Interactions

Dynamic Processes in Supramolecular Systems and Stimuli Responsiveness

Supramolecular systems are often dynamic, with components that can associate and dissociate or undergo conformational changes. In a system containing acetic acid and 2,4,6-tritert-butylphenol, dynamic processes could include the exchange between monomeric and dimeric forms of acetic acid, and the association-dissociation equilibrium of the phenol-acid complex.

Stimuli-responsive behavior in such a system could be triggered by changes in temperature, solvent polarity, or pH. For instance, an increase in temperature would likely shift the association equilibria towards the dissociated species. A change in solvent to a more polar, hydrogen-bonding solvent would compete for hydrogen bonding sites and could disrupt the phenol-acid complex. Changes in pH would alter the protonation state of acetic acid, thereby modulating its ability to act as a hydrogen bond donor and acceptor.

While the development of stimuli-responsive materials based specifically on this phenol-acid pair has not been reported, the general principles of designing such materials often involve the incorporation of functional groups that can undergo reversible changes in their non-covalent interactions in response to external stimuli.

Applications of Acetic Acid;2,4,6 Tritert Butylphenol in Advanced Chemical Systems

Catalysis and Reaction Promotion

The catalytic potential of 2,4,6-tritert-butylphenol (2,4,6-TTBP) and its derivatives is rooted in the reactivity of its phenolic group and the formation of a stable corresponding phenoxy radical.

Role as an Organocatalyst or Co-catalyst in Organic Reactions

While not a classical organocatalyst for a broad range of reactions, the deprotonated form of hindered phenols, the phenoxide, can exhibit catalytic activity. For instance, alkali derivatives of sterically hindered phenols, such as potassium 2,6-di-tert-butylphenoxide, have been shown to catalyze the alkylation of 2,6-di-tert-butylphenol (B90309) with methyl acrylate. lp.edu.ua This suggests that 2,4,6-tritert-butylphenoxide could function similarly in Michael-type additions or other base-catalyzed reactions.

Furthermore, related chlorinated phenols have served as co-catalysts in alkylation reactions. In a patented process for producing 2,6-di-tert-butylphenol, 2,4,6-trichlorophenol (B30397) was employed as a co-catalyst alongside aluminum tris(2-tert-butylphenolate) to facilitate the reaction of 2-tert-butylphenol (B146161) with isobutene, which also yields 2,4,6-TTBP as a byproduct. google.com The primary catalytic role of 2,4,6-TTBP itself often involves mediating radical reactions through its stable phenoxy radical, which can abstract hydrogen atoms and propagate specific radical-driven transformations.

Ligand Precursor for Homogeneous and Heterogeneous Catalysis Development

The deprotonated form of 2,4,6-TTBP, the 2,4,6-tritert-butylphenoxide anion, is a bulky ligand candidate for the synthesis of metal complexes used in catalysis. The sterically demanding nature of the three tert-butyl groups can enforce specific coordination geometries and low coordination numbers at the metal center, which can, in turn, influence the catalytic activity and selectivity of the resulting complex.

Metal complexes featuring redox non-innocent ligands derived from similar phenolic structures have been investigated as homogeneous catalysts, as they can act as electron reservoirs in catalytic cycles. mdpi.com Research on related, slightly less hindered bis-phenoxide ligands has demonstrated their utility. For example, a titanium complex supported by an ortho-terphenoxide ligand has been synthesized and applied successfully as a catalyst for alkyne hydroamination. nih.gov These examples highlight the potential of 2,4,6-TTBP as a precursor for creating sterically encumbered ligands for a new generation of catalysts.

Applications in Specific Organic Transformations (e.g., Polymerizations, Oxidation Reactions, Reductions)

The involvement of 2,4,6-TTBP in specific organic reactions is primarily linked to its antioxidant properties and its ability to form a stable radical.

Polymerizations: In the context of polymerization, the predominant role of 2,4,6-TTBP is not as a promoter but as a stabilizer and inhibitor of uncontrolled radical chain reactions. It is widely used as an antioxidant to prevent the degradation of polymers during processing and use. wikipedia.orgnbinno.com However, metal complexes with phenoxide ligands derived from related phenols have been developed as catalysts for polymerization reactions, indicating a potential, albeit indirect, role for 2,4,6-TTBP in this field. mdpi.com

Oxidation Reactions: 2,4,6-TTBP is readily oxidized to the intensely deep-blue 2,4,6-tri-tert-butylphenoxy radical. wikipedia.orgwikiwand.com This stable radical is a key intermediate that allows the compound to participate in and influence oxidation processes. wikipedia.orgwikiwand.com It can react with other phenols via hydrogen atom transfer and has been used as a probe to detect reactive intermediates in manganese(III) porphyrin-catalyzed oxidation reactions. acs.org The formation of this stable radical is a cornerstone of its function as an antioxidant, where it terminates oxidative chain reactions. partinchem.comnbinno.com

Reaction TypeRole of 2,4,6-tritert-butylphenolMechanism / Key Feature
Alkylation Potential Catalyst (as phenoxide)Base-catalysis of Michael-type additions.
Polymerization Stabilizer / InhibitorRadical scavenger, terminates degradation chain reactions.
Oxidation Antioxidant / Probe SubstrateForms a stable phenoxy radical that traps reactive radicals.

Reductions: The chemistry of 2,4,6-TTBP is dominated by its behavior as a hydrogen donor and its ease of oxidation. Its application as a catalyst or promoter for chemical reductions is not a prominent feature in scientific literature.

Materials Science and Engineering

In materials science, 2,4,6-TTBP is valued for its ability to enhance the durability of polymers and as a building block for novel functional materials.

Incorporation into Polymer Systems as a Stabilizer (Mechanism-focused)

The primary application of 2,4,6-TTBP in materials science is as a primary antioxidant and stabilizer for various polymers, including elastomers and thermoplastics. nbinno.comuvabsorber.com Its stabilizing effect is crucial for extending the service life of plastic and rubber products by protecting them against degradation caused by heat, oxygen, and mechanical stress. nbinno.com

The mechanism of stabilization is based on radical scavenging. During polymer degradation, highly reactive alkyl (P•) and peroxy (POO•) radicals are formed, which propagate a chain reaction that leads to the cleavage of polymer chains and loss of material properties. partinchem.com As a hindered phenolic antioxidant, 2,4,6-TTBP intervenes by donating its phenolic hydrogen atom to these reactive radicals, effectively terminating the chain reaction. partinchem.comnbinno.com

Step 1: Initiation of Polymer Degradation Polymer (PH) → P• (Alkyl radical) P• + O₂ → POO• (Peroxy radical)

Step 2: Propagation of Degradation POO• + PH → POOH + P•

Step 3: Termination by 2,4,6-TTBP (ArOH) POO• + ArOH → POOH + ArO• (Stable Phenoxy Radical) P• + ArOH → PH + ArO•

The resulting 2,4,6-tri-tert-butylphenoxy radical (ArO•) is significantly stabilized by two factors:

Resonance: The unpaired electron is delocalized over the aromatic ring.

Steric Hindrance: The bulky tert-butyl groups at the ortho and para positions physically shield the radical center, preventing it from initiating new degradation chains. vinatiorganics.com

This combination of features makes the phenoxy radical relatively unreactive, thus halting the degradative cycle.

Precursor for Functional Materials Synthesis (e.g., Photoactive Materials, Sensors)

The unique chemical properties of 2,4,6-TTBP also make it a viable precursor for the synthesis of specialized functional materials.

Role in Liquid Crystal Formulations and Display Technologies

While 2,4,6-tritert-butylphenol is not a primary component of liquid crystal mixtures themselves, its role as a potent antioxidant and stabilizer is crucial for the longevity and performance of polymeric materials used in the construction of liquid crystal displays (LCDs). The performance of these displays can degrade over time due to the thermo-oxidative breakdown of their polymer-based components, such as alignment layers, polarizers, and substrates.

Sterically hindered phenols, including 2,4,6-tritert-butylphenol, are incorporated into these polymeric matrices to inhibit degradation pathways initiated by heat, oxygen, and UV radiation. esslabshop.com By scavenging free radicals, these phenolic compounds prevent the chain reactions that lead to polymer chain scission and cross-linking, which can compromise the mechanical and optical properties of the display components. nbinno.com The inclusion of such stabilizers helps to maintain the integrity of the display, ensuring consistent performance and extending its operational lifetime. google.com Patents related to additives for organic polymers sometimes mention liquid crystal displays as a potential field of application for polymers stabilized with sterically hindered phenols. wikipedia.org

The table below summarizes the function of 2,4,6-tritert-butylphenol in the context of display technologies.

Component of Display TechnologyMaterialRole of 2,4,6-tritert-butylphenol
Substrates, Films, EncapsulantsPolyethylene, Polypropylene, etc.Antioxidant, Stabilizer
Adhesives and SealantsPolymeric ResinsPrevents thermo-oxidative degradation

Advanced Chemical Sensing and Detection Mechanisms (Non-Biological)

The electrochemical properties of 2,4,6-tritert-butylphenol, along with the reactivity of its derivatives, form the basis for its potential application in the development of advanced chemical sensors for non-biological analytes.

The design of chemodosimeters often relies on a specific and irreversible reaction between the sensor molecule and the analyte, which results in a detectable signal change (e.g., colorimetric or fluorescent). The core principles enabling the use of 2,4,6-tritert-butylphenol derivatives in this context include:

Redox Activity : As an electron-rich aromatic compound, 2,4,6-tritert-butylphenol can be readily oxidized. researchgate.net This electrochemical behavior can be harnessed to detect oxidizing or reducing agents.

Derivatization for Selective Binding : The phenolic backbone can be functionalized to create derivatives with specific binding sites for target analytes. For instance, Schiff bases derived from related hindered phenols, such as 4-tert-Butyl-2,6-diformylphenol, have been synthesized to act as selective fluorescent chemosensors for metal ions like copper (II). wikiwand.com The binding of the metal ion to the Schiff base ligand leads to a measurable change in the fluorescence spectrum, allowing for quantitative detection. wikiwand.com

Formation of Stable Radicals : The oxidation of 2,4,6-tritert-butylphenol produces a distinct, deep-blue, and stable phenoxy radical. researchgate.net This color change and the stable radical's paramagnetic properties could potentially be exploited for the detection of specific oxidizing agents.

While direct, widespread application of 2,4,6-tritert-butylphenol as a primary sensing agent is not extensively documented, the principles derived from its chemistry are evident in the field.

Electrochemical Sensing : The reversible one-electron oxidation of 2,4,6-tritert-butylphenol to its phenoxy radical provides a clear electrochemical signature. nbinno.com This redox couple can be influenced by the chemical environment, suggesting potential for the development of electrochemical sensors. For example, changes in the local pH or the presence of species that interact with the phenol (B47542) or its radical could alter the oxidation potential, forming the basis of a sensing mechanism.

Optical Sensing : Derivatives of sterically hindered phenols are more commonly employed in optical sensing. As mentioned, a Schiff base derived from a related phenol demonstrated high sensitivity and selectivity for Cu²⁺ ions through fluorescence quenching. wikiwand.com The detection limit for Cu²⁺ was determined to be in the micromolar range, highlighting the potential for designing sensitive sensors based on this molecular framework. wikiwand.com This "turn-off" sensing mechanism is a common strategy in the design of fluorescent chemosensors.

The table below outlines the sensing principles and potential applications based on the chemistry of 2,4,6-tritert-butylphenol and its derivatives.

Sensing PrincipleAnalyte TypePotential Application
Electrochemical OxidationOxidizing/Reducing AgentsEnvironmental monitoring
Fluorescence Quenching (Derivatives)Metal Ions (e.g., Cu²⁺)Water quality analysis
Colorimetry (Radical Formation)Strong Oxidizing AgentsChemical process monitoring

Applications in Synthetic Methodologies and Reagent Design

The unique structural and reactive properties of 2,4,6-tritert-butylphenol make it a valuable tool in specialized areas of organic synthesis.

2,4,6-tritert-butylphenol serves as a key intermediate and starting material in the synthesis of other valuable chemical compounds, primarily other antioxidants. nih.govepa.gov

One of the most significant applications is in the synthesis of 2,6-di-tert-butyl-4-methoxyphenol, another potent antioxidant. researchgate.net The synthesis involves the oxidation of 2,4,6-tritert-butylphenol to its phenoxy radical, which then reacts with methanol. researchgate.net The resulting intermediate, a cyclohexadienone, undergoes an acid-catalyzed rearrangement and cleavage of the para-tert-butyl group to yield the final product. researchgate.net

The general scheme for this type of transformation is as follows:

Oxidation : 2,4,6-tritert-butylphenol is oxidized to the stable 2,4,6-tri-tert-butylphenoxy radical.

Nucleophilic Addition : A nucleophile (e.g., an alcohol) adds to the para-position of the phenoxy radical.

Rearomatization : Under acidic conditions, the para-tert-butyl group is cleaved, leading to the formation of a new 4-substituted-2,6-di-tert-butylphenol.

This methodology allows for the introduction of various functional groups at the para-position, making 2,4,6-tritert-butylphenol a versatile precursor for a range of substituted phenols. researchgate.net

The stable 2,4,6-tri-tert-butylphenoxy radical, formed by the one-electron oxidation of the parent phenol, can be employed in protecting group strategies due to its steric bulk. researchgate.net The large tert-butyl groups effectively shield one face of the molecule, allowing it to act as a sterically demanding "protecting group" or auxiliary in certain reactions.

A specific application is its use in a reagent designed for the transfer of a nucleophilic dimethylaminomethyl group ([(CH₃)₂-N-CH₂]⁻). researchgate.net In this context, the 2,4,6-tri-tert-butylphenoxy group acts as a large, stable leaving group, facilitating the delivery of the aminomethyl moiety to a substrate to form tertiary amines. researchgate.net The steric hindrance of the phenoxy group plays a crucial role in the stability and reactivity of the reagent.

The table below summarizes the key synthetic applications of 2,4,6-tritert-butylphenol.

Application AreaRole of 2,4,6-tritert-butylphenolKey Intermediate/Species
Antioxidant SynthesisStarting Material/Precursor2,4,6-tri-tert-butylphenoxy radical
Protecting Group ChemistrySterically Demanding Leaving Group2,4,6-tri-tert-butylphenoxy radical

Future Research Directions and Emerging Paradigms for Acetic Acid;2,4,6 Tritert Butylphenol

Development of Novel and Efficient Synthetic Strategies

Future research will likely focus on developing innovative and efficient methods for synthesizing derivatives and complexes of acetic acid and 2,4,6-tri-tert-butylphenol (B181104). Due to the significant steric hindrance provided by the three tert-butyl groups on the phenol (B47542) ring, traditional esterification methods are often inefficient. skriptum.de Overcoming this challenge is a key area for investigation.

Advanced synthetic strategies could include:

Catalyst Development: Designing novel catalysts, potentially based on transition metals or organocatalysts, that can overcome the steric barrier and facilitate the esterification of 2,4,6-tri-tert-butylphenol with acetic acid under mild conditions. acs.org Research into bio-inspired catalysts could also provide new avenues.

Flow Chemistry: Utilizing microreactor technology and flow chemistry could enable precise control over reaction parameters such as temperature, pressure, and reaction time, potentially leading to higher yields and purities of the desired products.

Non-conventional Activation Methods: Exploring microwave-assisted synthesis, sonochemistry, or mechanochemistry could provide the necessary energy to overcome the activation barrier for reactions involving the sterically hindered phenol. nih.gov

Synthetic StrategyPotential AdvantagesResearch Focus
Novel Catalysis Higher efficiency, milder reaction conditions, increased selectivity.Design of catalysts to overcome steric hindrance.
Flow Chemistry Precise process control, improved safety, scalability.Optimization of reaction conditions in microreactors.
Non-conventional Methods Faster reaction rates, potential for new reaction pathways.Investigating the effects of microwave, ultrasound, or mechanical forces.

Exploration of New Reactivity Profiles and Uncharted Transformation Pathways

The unique structure of 2,4,6-tri-tert-butylphenol, particularly its bulky tert-butyl groups, imparts distinct reactivity. acs.org Future research should aim to explore the full spectrum of its chemical behavior in the presence of acetic acid, moving beyond simple acid-base or esterification reactions.

Key areas for exploration include:

Formation of Stable Radicals: 2,4,6-tri-tert-butylphenol can be readily oxidized to form a stable phenoxyl radical. skriptum.de Investigating the influence of acetic acid on the formation, stability, and reactivity of this radical could lead to new applications in materials science and as a radical scavenger.

Controlled Oxidation Products: The oxidation of 2,4,6-tri-tert-butylphenol can lead to various products depending on the reaction conditions. A systematic study of its oxidation in the presence of acetic acid could unveil pathways to novel quinone-type structures or other oxygenated derivatives with interesting electronic or biological properties.

Co-crystal Engineering: The potential for hydrogen bonding between the phenolic hydroxyl group and the carboxylic acid group of acetic acid suggests the possibility of forming well-defined co-crystals. Research in this area could lead to new materials with tailored physical properties, such as solubility and melting point.

Advanced Spectroscopic and Structural Probes for In-situ Reaction Monitoring

A deeper understanding of the reaction dynamics and mechanisms involving acetic acid and 2,4,6-tri-tert-butylphenol requires the application of advanced analytical techniques. In-situ monitoring, which allows for the real-time observation of a reaction as it proceeds, is particularly valuable. spectroscopyonline.commt.com

Future research in this area should leverage:

Spectroscopic Techniques: The use of in-situ Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy can provide detailed information about the formation and consumption of reactants, intermediates, and products. mt.comfu-berlin.de These techniques are crucial for elucidating reaction kinetics and mechanisms. fu-berlin.de

Mass Spectrometry: Advanced mass spectrometry techniques, such as electrospray ionization (ESI-MS), can be used to detect and characterize transient intermediates, providing direct evidence for proposed reaction pathways. nih.gov

X-ray Crystallography: For stable products or co-crystals, single-crystal X-ray diffraction is indispensable for determining the precise three-dimensional atomic arrangement, which is fundamental to understanding the structure-property relationships.

Integration with Machine Learning and Artificial Intelligence in Chemical Research and Design

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. saiwa.ai These powerful computational tools can accelerate the discovery and optimization of chemical processes. science-symphony.commdpi.com

For the acetic acid and 2,4,6-tri-tert-butylphenol system, ML and AI could be applied to:

Predicting Reaction Outcomes: ML models can be trained on existing chemical reaction data to predict the outcome of new reactions, including product yields and selectivity, under various conditions. beilstein-journals.org This can significantly reduce the number of experiments required.

Optimizing Reaction Conditions: AI-driven algorithms, such as Bayesian optimization, can efficiently explore the vast parameter space of a chemical reaction (e.g., temperature, concentration, catalyst loading) to identify the optimal conditions for a desired outcome. science-symphony.commdpi.com

Designing Novel Molecules: Generative AI models can be used to design new molecules with specific desired properties, such as enhanced antioxidant activity or specific binding affinities, based on the 2,4,6-tri-tert-butylphenol scaffold.

Discovery of Novel Applications in Niche Chemical Fields and Sustainable Chemistry

The unique properties of sterically hindered phenols, such as their antioxidant capabilities, make them valuable in various applications. vinatiorganics.comvinatiorganics.comamfine.com Future research should focus on discovering new and niche applications for derivatives of acetic acid and 2,4,6-tri-tert-butylphenol, with a particular emphasis on sustainable chemistry.

Potential application areas include:

Advanced Antioxidants: Developing new derivatives that exhibit superior antioxidant performance for the stabilization of polymers, lubricants, and fuels. vinatiorganics.comamfine.compartinchem.com The combination with an acetic acid moiety could modulate solubility and compatibility with different matrices.

"Smart" Materials: Incorporating these molecules into polymers or other materials to create "smart" systems that can respond to external stimuli, such as changes in pH or redox potential.

Green Chemistry: Exploring the use of these compounds as catalysts or catalyst supports in environmentally benign chemical transformations. Their stability and unique electronic properties could be advantageous in this context.

Bio-based Polymers: Investigating the incorporation of these phenolic compounds into bio-based polymers to enhance their thermal stability and durability, contributing to the development of more sustainable materials. vinatiorganics.com

Multidisciplinary Research Initiatives Bridging Different Areas of Chemical Science

The full potential of the acetic acid and 2,4,6-tri-tert-butylphenol system can best be realized through collaborative, multidisciplinary research efforts.

Future initiatives should aim to bridge:

Organic Synthesis and Materials Science: Collaboration between synthetic chemists and materials scientists can lead to the development of new functional materials with tailored properties based on these chemical building blocks.

Computational Chemistry and Experimental Chemistry: A strong interplay between computational modeling and experimental validation will be crucial for accelerating the design and discovery of new molecules and reaction pathways. beilstein-journals.org

Chemistry and Biology: Given the known biological activities of some phenolic compounds, exploring the potential of these derivatives in areas such as drug delivery or as probes for biological systems could be a fruitful area of research. nih.govmdpi.comresearchgate.net

By pursuing these future research directions, the scientific community can unlock a deeper understanding of the chemistry of acetic acid and 2,4,6-tri-tert-butylphenol and pave the way for the development of new technologies and applications with significant societal impact.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2,4,6-tri-tert-butylphenol that influence its environmental persistence?

  • Methodological Answer : Environmental persistence can be predicted by evaluating its octanol-water partition coefficient (log Kow), vapor pressure, and biodegradability. For 2,4,6-tri-tert-butylphenol, the bulky tert-butyl groups increase hydrophobicity (high log Kow), favoring bioaccumulation. Studies recommend using OECD 301/302 guidelines to assess biodegradability and PBT (persistent, bioaccumulative, toxic) screening frameworks, as outlined in Environment Canada’s risk management approach .

Q. How can reverse-phase HPLC (RP-HPLC) be optimized for separating phenolic compounds like 2,4,6-tri-tert-butylphenol?

  • Methodological Answer : Use a C18 column with gradient elution combining aqueous phases (e.g., acetic acid buffer at pH 2.5–3.0) and organic modifiers (methanol or acetonitrile). Detection at 280–285 nm is optimal for phenolic UV absorption. Internal standards like 2,4,6-trimethylphenol improve quantification accuracy .

Q. What experimental approaches determine the relative acidity of 2,4,6-tri-tert-butylphenol compared to acetic acid?

  • Methodological Answer : Measure pKa values via potentiometric titration in a polar aprotic solvent (e.g., DMSO) to minimize solvent effects. The electron-donating tert-butyl groups on the phenol reduce acidity compared to acetic acid (pKa ~5 vs. ~4.76). Computational methods (DFT) can corroborate experimental results by analyzing charge distribution .

Advanced Research Questions

Q. What analytical challenges arise when quantifying 2,4,6-tri-tert-butylphenol in environmental matrices, and how are they resolved?

  • Methodological Answer : Matrix interference (e.g., humic acids) and low analyte concentrations require sample pre-concentration via solid-phase extraction (SPE) with C18 cartridges. Coupling LC-MS/MS with multiple reaction monitoring (MRM) enhances specificity. Validation should include spike-recovery tests (80–120%) and use of deuterated analogs as internal standards .

Q. How do conflicting data on the degradation pathways of 2,4,6-tri-tert-butylphenol under aerobic vs. anaerobic conditions inform risk assessments?

  • Methodological Answer : Aerobic degradation studies show partial mineralization via hydroxylation, while anaerobic conditions favor reductive dealkylation. Discrepancies arise from microbial community variability. Standardized microcosm experiments (ISO 11266) with isotopic labeling (<sup>13</sup>C or <sup>14</sup>C) can track degradation products and pathways .

Q. What role does acetic acid play in stabilizing phenolic compounds during extraction from complex biological samples?

  • Methodological Answer : Acetic acid (1–2% v/v) in extraction solvents (e.g., acetonitrile/water) protonates phenolic hydroxyl groups, reducing ionization and improving recovery. For example, ultrasound-assisted extraction with acetic acid-containing deep eutectic solvents enhances yield by disrupting hydrogen bonding in plant matrices .

Q. What are the implications of 2,4,6-tri-tert-butylphenol’s structural analogs (e.g., Tris(2,4-di-tert-butylphenyl) phosphate) in material science applications?

  • Methodological Answer : The tert-butyl groups enhance thermal stability and antioxidant capacity in polymers. Accelerated aging tests (e.g., ASTM D3895) under UV/heat exposure, paired with GC-MS analysis of degradation products, assess performance. Regulatory compliance requires alignment with REACH or EPA guidelines for PBT substances .

Data Contradictions and Resolution

Q. Why do discrepancies exist in reported half-lives of 2,4,6-tri-tert-butylphenol across different environmental compartments?

  • Resolution : Variability stems from differences in experimental conditions (e.g., pH, temperature, microbial activity). Meta-analyses using QSAR (quantitative structure-activity relationship) models and field data from Norwegian environmental screenings can reconcile lab-field disparities .

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